molecular formula C12H18N2O B2905094 [(2R)-4-benzylmorpholin-2-yl]methanamine CAS No. 214273-17-3

[(2R)-4-benzylmorpholin-2-yl]methanamine

Cat. No.: B2905094
CAS No.: 214273-17-3
M. Wt: 206.289
InChI Key: CKZVBXBEDDAEFE-GFCCVEGCSA-N
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Description

The study of [(2R)-4-benzylmorpholin-2-yl]methanamine is deeply rooted in the broader fields of heterocyclic chemistry and asymmetric synthesis. Its utility is appreciated in the context of creating novel molecular entities with potential therapeutic applications.

Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and agrochemicals. It is estimated that a significant percentage of top-selling small-molecule drugs contain at least one chiral amine moiety. These structures are crucial for establishing the three-dimensional architecture of a molecule, which in turn dictates its biological activity. Chiral amines serve not only as integral parts of the final product but also as chiral auxiliaries and catalysts in asymmetric reactions, guiding the stereochemical outcome of a transformation.

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. The stereochemistry of this compound at the C2 position of the morpholine (B109124) ring is therefore of paramount importance. The "(2R)" designation specifies the absolute configuration of this stereocenter, which dictates the spatial orientation of the methanamine group.

This fixed stereochemistry is crucial when the molecule is used as a building block for more complex structures. It allows for the precise construction of chiral ligands and drug candidates where the specific arrangement of atoms is essential for interaction with biological macromolecules like enzymes and receptors. The (R)-configuration can determine the binding affinity and efficacy of the final compound. For instance, in the synthesis of certain bioactive molecules, the (S)-enantiomer of a similar morpholine derivative has been noted to be particularly important for targeting specific enzymes and neurotransmitter receptors. figshare.com

Research involving this compound and its analogs has primarily focused on its application as a versatile intermediate in the synthesis of novel therapeutic agents. The combination of the chiral morpholine core and the reactive primary amine allows for a wide range of chemical modifications, making it an attractive scaffold for generating libraries of diverse compounds for biological screening.

A significant area of investigation has been its use as a precursor for compounds targeting the central nervous system. figshare.com Furthermore, there is interest in its role in the development of anticancer and antimicrobial agents. A notable example from the pharmaceutical industry that highlights the importance of this class of compounds is the commercial synthesis of a similar chiral 2-substituted morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which served as a key intermediate for a Phase 2 investigational drug candidate developed by Eli Lilly and Company. figshare.com

While detailed, publicly available research focusing exclusively on the reactions of this compound is limited, its structural similarity to key intermediates in the synthesis of complex molecules like neurotensin (B549771) receptor antagonists suggests its potential in similar applications. The general research trajectory for such chiral morpholine-containing amines is geared towards leveraging their structural and chiral features to design new drugs with enhanced efficacy and selectivity.

Data on Related Chiral Morpholine Derivatives in Synthesis

Given the limited specific data in peer-reviewed literature for reactions starting directly from this compound, the following table presents data for the synthesis of a structurally related chiral morpholine, which illustrates the synthetic utility of this class of compounds.

Reactant 1Reactant 2ProductReaction TypeSignificance
(S)-2-(aminomethyl)-4-benzylmorpholine2-chloro-5,6,7,8-tetrahydro-8-quinolinecarboxylic acidIntermediate for a potent NK3 receptor antagonistAmide couplingDemonstrates the use of a chiral aminomethylmorpholine in constructing complex pharmaceutical candidates.

Interactive Table of Compound Names

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 4 Benzylmorpholin 2 Yl Methanamine

Asymmetric Synthesis Approaches to [(2R)-4-benzylmorpholin-2-yl]methanamine

Asymmetric synthesis is paramount for obtaining the desired (2R) enantiomer of 4-benzylmorpholin-2-yl]methanamine. Various techniques, including enantioselective catalysis, chiral auxiliary-mediated synthesis, and biocatalytic routes, have been effectively employed.

Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules. One prominent strategy for the synthesis of C2-functionalized morpholines involves organocatalysis. nih.govnih.gov This method can be adapted for the synthesis of this compound by starting with an appropriate aldehyde precursor. The key steps are an organocatalytic enantioselective α-chlorination of the aldehyde, followed by reductive amination with an amine containing a latent oxygen nucleophile, and subsequent base-induced cyclization to form the N-benzyl protected morpholine (B109124) ring. nih.gov The use of a chiral proline-derived catalyst in the chlorination step is crucial for establishing the stereocenter at the future C2 position with high enantioselectivity. nih.gov

A general representation of this organocatalytic approach is outlined below:

StepDescriptionReactants/Catalysts
1Organocatalytic α-chlorinationAldehyde, NCS, Chiral Proline Catalyst
2Reductive Aminationα-chloroaldehyde, N-benzylethanolamine, NaBH(OAc)₃
3CyclizationBase (e.g., K₂CO₃)
4Functional Group TransformationConversion of the C2-substituent to a methanamine group

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to control the formation of the C2 stereocenter.

A classic example is the use of Evans' oxazolidinone auxiliaries. williams.edu The synthesis would begin with the acylation of a chiral oxazolidinone, for instance, (R)-4-benzyl-2-oxazolidinone. The resulting imide can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation or alkylation, to introduce the necessary functionality at the α-position. The stereochemistry of this addition is controlled by the bulky benzyl (B1604629) group of the auxiliary, which directs the incoming electrophile to the opposite face. williams.edu After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. The resulting chiral intermediate is then further elaborated to form the morpholine ring and the methanamine side chain.

The general steps for a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to a precursor molecule.

Diastereoselective reaction to create the desired stereocenter.

Cleavage of the chiral auxiliary.

Cyclization and further functionalization to yield the final product.

While this method is often highly effective and predictable, it requires additional steps for the attachment and removal of the auxiliary. williams.edu

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity and mild reaction conditions. mdpi.compharmasalmanac.com For the preparation of chiral morpholine derivatives, enzyme-catalyzed reactions can be employed. One such approach is the enzymatic resolution of a racemic mixture. nih.gov

For example, a racemic intermediate, such as n-butyl 4-benzylmorpholine-2-carboxylate, can be subjected to a highly specific enzyme-catalyzed hydrolysis. nih.gov The enzyme will selectively hydrolyze one enantiomer, leaving the other enantiomer untouched. This allows for the separation of the two enantiomers, providing access to the desired (R)- or (S)-configured morpholine precursor. This method was successfully used in the synthesis of morpholine derivatives that are inhibitors of monoamine reuptake. nih.gov

Another biocatalytic approach is the use of transaminases for the asymmetric synthesis of chiral amines from ketones. nih.gov While not directly applied to this compound in the reviewed literature, this technology could be adapted. A suitable keto-precursor could be stereoselectively aminated using an engineered transaminase to install the chiral aminomethyl group at the C2 position.

Biocatalytic MethodDescriptionKey Enzyme Class
Kinetic ResolutionSelective enzymatic reaction on one enantiomer of a racemic mixture.Hydrolases (e.g., lipases, proteases)
Asymmetric AminationStereoselective conversion of a ketone to a chiral amine.Transaminases

The use of biocatalysis aligns with the principles of green chemistry by often reducing the need for harsh reagents and organic solvents. pharmasalmanac.com

Precursor Design and Stereocontrol in this compound Synthesis

The careful design of precursors and the strategic control of stereochemistry are fundamental to the successful synthesis of this compound.

A highly effective strategy for establishing the (2R) configuration is to start from a commercially available chiral building block, a method known as a "chiral pool" synthesis. A pertinent example is the asymmetric synthesis of the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a close analog of the target compound. clockss.org This synthesis commences with commercially available (S)-epichlorohydrin to ultimately yield the (R)-enantiomer of the morpholine derivative. clockss.org

The key steps in this synthesis are:

Regioselective opening of (S)-epichlorohydrin: The epoxide is opened by 4-benzylamine (or a substituted analog) to form (R)-3-chloro-1-(benzylamino)-2-propanol, with retention of configuration. The use of a hydrocarbon solvent like n-hexane is crucial for high yield. clockss.org

Formation of a bromoacetamide intermediate: The resulting amino alcohol is reacted with bromoacetyl bromide. clockss.org

Cyclization to a morpholin-5-one: Treatment of the bromoacetamide with a base like sodium methoxide (B1231860) induces cyclization to form the (R)-2-chloromethyl-4-benzyl-morpholin-5-one. clockss.org

Reduction and amination: The morpholinone is then reduced, and the chloromethyl group is converted to an aminomethyl group to afford the final product. clockss.org

Starting MaterialKey IntermediateFinal Product Configuration
(S)-Epichlorohydrin(R)-3-chloro-1-(benzylamino)-2-propanol(R)
(R)-Epichlorohydrin(S)-3-chloro-1-(benzylamino)-2-propanol(S)

The N-benzyl group in this compound is not merely a passive substituent; it plays a significant role in the synthetic pathway. In many synthetic strategies, the benzyl group is introduced early on as it is a robust protecting group for the nitrogen atom that can be readily removed at a later stage if necessary, typically by catalytic hydrogenation.

Furthermore, the steric bulk of the benzyl group can influence the stereochemical outcome of reactions at adjacent positions. In chiral auxiliary-mediated syntheses, for instance, the benzyl group on an oxazolidinone auxiliary effectively blocks one face of the enolate, leading to high diastereoselectivity in alkylation or aldol reactions. williams.edu

In the context of the synthesis of C2-functionalized N-benzyl protected morpholines via organocatalysis, the benzyl group is part of the nucleophile (N-benzylethanolamine) used in the reductive amination step. nih.gov Its presence is integral to the formation of the final ring structure.

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of the enantiomerically pure this compound hinges on strategic bond formations and the establishment of a specific stereocenter. The reaction mechanisms for key synthetic transformations are critical to understanding how this is achieved.

Mechanistic Investigations of Key Steps

The construction of this compound can be envisioned through several key transformations, each with a distinct mechanism. A common strategy involves the formation of the morpholine ring, followed by the introduction of the aminomethyl group, or a convergent approach where a chiral precursor already contains the necessary functionalities.

One plausible pathway involves the N-benzylation of a pre-existing chiral 2-aminomethylmorpholine derivative. The mechanism of N-alkylation of amines, such as a morpholine derivative, with benzyl halides typically proceeds via a nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. The reaction is generally facilitated by a base to neutralize the resulting ammonium (B1175870) salt.

Another key mechanistic step in many synthetic routes is reductive amination . This reaction is fundamental for forming the C-N bond of the benzyl group or the primary amine. The process begins with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced to the corresponding amine. The choice of reducing agent is crucial to prevent the reduction of the initial carbonyl compound.

For the stereoselective synthesis, asymmetric hydrogenation of an unsaturated morpholine precursor, a dehydromorpholine, is a powerful technique. rsc.orgnih.govsemanticscholar.org This method often employs transition metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands. rsc.orgnih.gov The mechanism involves the coordination of the dehydromorpholine to the chiral catalyst, followed by the delivery of hydrogen from a specific face of the double bond, thereby establishing the desired stereochemistry at the C2 position.

Alternatively, the synthesis can proceed through the ring-opening of a chiral epoxide . A chiral epoxide, containing the necessary carbon framework, can be opened by a suitable nitrogen nucleophile. This reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at that center. Careful selection of the chiral epoxide precursor ensures the correct stereochemistry in the final product.

Stereochemical Outcomes and Transition State Analysis

The stereochemical outcome of the synthesis of this compound is determined by the stereoselectivity of the key bond-forming reactions. In asymmetric synthesis, the transition state geometry of the stereodetermining step is crucial.

In asymmetric hydrogenation , the chiral ligand coordinated to the metal center creates a chiral environment. The substrate binds to the metal in a specific orientation to minimize steric interactions, leading to a favored transition state for the addition of hydrogen to one face of the double bond. For instance, the use of a rhodium catalyst with a large bite angle bisphosphine ligand has been shown to be effective in the asymmetric hydrogenation of dehydromorpholines, yielding 2-substituted chiral morpholines with high enantioselectivity. rsc.orgnih.gov The transition state model for this reaction would involve a specific coordination of the dehydromorpholine to the chiral rhodium complex, guiding the hydrogenation to occur from the Re or Si face to produce the desired (R)- or (S)-enantiomer.

For reactions involving chiral auxiliaries , such as the use of pseudoephedrine in the synthesis of chiral 1,2-amino alcohols that can serve as precursors to morpholinones, the auxiliary directs the stereochemical course of the reaction. researchgate.netnih.gov The steric bulk of the auxiliary blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

In the case of enzymatic resolutions or desymmetrization , the high stereospecificity arises from the precisely shaped active site of the enzyme. researchgate.netrsc.orgnih.gov The substrate binds to the active site in a specific orientation, and only one enantiomer (in the case of resolution) or one of two prochiral groups (in desymmetrization) is correctly positioned to react with the catalytic residues of the enzyme.

The stereochemical outcome of the Michael addition of chiral imines to electrophilic alkenes can be understood by considering the transition state. The reaction is believed to proceed through a compact approach of the reactants, where the hydrogen atom at the nitrogen of the enamine is transferred to the α-vinylic carbon of the acceptor in a concerted manner with the C-C bond formation. nih.gov The stereochemistry is dictated by the preferred "endo" or "exo" approach of the reactants, which is influenced by steric and electronic factors. nih.gov

Comparison of Synthetic Efficiency and Stereoselectivity for this compound

Synthetic StrategyKey StepsTypical YieldsTypical Stereoselectivity (% ee)AdvantagesDisadvantages
Asymmetric Hydrogenation Formation of dehydromorpholine, Asymmetric hydrogenationHigh (often quantitative for hydrogenation step) nih.govExcellent (up to 99%) rsc.orgnih.govHigh efficiency and stereoselectivity, atom economical. semanticscholar.orgRequires specialized chiral catalysts and high-pressure equipment.
Chiral Pool Synthesis Derivatization of a chiral starting material (e.g., amino acid)Moderate to GoodHigh (often >98%)Readily available and inexpensive chiral starting materials.The number of steps can be long, potentially lowering the overall yield.
Enzymatic Resolution Synthesis of a racemic mixture, Enzymatic separation of enantiomersLow to Moderate (max 50% yield for the desired enantiomer)Excellent (>99%)High stereoselectivity, mild reaction conditions.Maximum theoretical yield is 50%, requires screening for a suitable enzyme. researchgate.netnih.gov
Chiral Auxiliary Attachment of a chiral auxiliary, Diastereoselective reaction, Removal of the auxiliaryModerateHigh (often >95% de)Reliable stereocontrol, well-established methods.Requires additional steps for attachment and removal of the auxiliary, not atom-economical.
Ring-opening of Chiral Epoxides Synthesis of a chiral epoxide, Nucleophilic ring-openingGoodHigh (depends on the purity of the epoxide)Predictable stereochemical outcome (SN2 inversion). nih.govSynthesis of the chiral epoxide can be challenging.

Table 1: Comparison of Synthetic Strategies for Chiral Morpholine Derivatives

Applications of 2r 4 Benzylmorpholin 2 Yl Methanamine in Organic Synthesis

[(2R)-4-benzylmorpholin-2-yl]methanamine as a Chiral Building Block

As a chiral building block, this compound provides a pre-existing stereocenter that can direct the formation of subsequent stereocenters in a synthetic sequence. sigmaaldrich.com This strategy is fundamental to asymmetric synthesis, allowing chemists to produce a single desired enantiomer of a target molecule, which is particularly crucial in the development of pharmaceuticals. wikipedia.orgnih.gov The primary amine function serves as a key handle for incorporating the chiral morpholine (B109124) scaffold into larger, more complex molecular architectures. nih.gov

The primary amine of this compound can be acylated to form amides, which can then serve as chiral auxiliaries to direct asymmetric alkylation reactions. A chiral auxiliary is a group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In a typical sequence analogous to well-established systems like pseudoephedrine amides, the amine would first be coupled with a carboxylic acid. nih.gov The resulting chiral amide can be deprotonated at the α-carbon with a strong, non-nucleophilic base to form a chiral enolate. This enolate's facial selectivity is sterically controlled by the bulky chiral morpholine auxiliary. Subsequent reaction with an electrophile, such as an alkyl halide, occurs from the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. nih.govucc.ie While specific studies on this compound in this context are not widely documented, the principles are demonstrated by similar chiral auxiliaries in asymmetric alkylation.

Table 1: Representative Diastereoselective Alkylation using a Chiral Auxiliary System Data presented is for an analogous chiral auxiliary system to illustrate the principle.

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromideα-Benzyl propionamide (B166681) derivative>95:5
2Iodomethaneα-Methyl propionamide derivative>95:5
3Allyl bromideα-Allyl propionamide derivative>90:10

Chiral primary amines and their derivatives are foundational in the field of organocatalysis. This compound can serve as a precursor to chiral secondary amine catalysts, which are known to activate carbonyl compounds through the formation of enamines or iminium ions. nih.gov For instance, reaction with a suitable aldehyde or ketone would generate a chiral secondary amine that could catalyze various asymmetric transformations.

These transformations include Michael additions of aldehydes to nitroolefins, asymmetric aldol (B89426) reactions, and Mannich reactions. unibo.it The catalyst, derived from the chiral amine, creates a chiral environment around the reactive intermediates, guiding the approach of the reacting partners to favor the formation of one enantiomer of the product. The steric bulk and electronic properties of the 4-benzylmorpholine (B76435) moiety would play a crucial role in determining the efficiency and stereoselectivity of such catalytic cycles.

The structural core of this compound is a key feature in several pharmacologically active compounds. lookchem.com Its utility as a building block is demonstrated in the synthesis of complex molecules where the chiral morpholine unit is a central part of the final structure. For example, enantiomerically pure 2-(hydroxymethyl)morpholines, which are structurally related, are excellent precursors for the stereoselective preparation of various heterocycles, including clinically used drugs like the antidepressant Reboxetine. lookchem.com

The synthesis of such complex molecules often involves modifying the aminomethyl side chain. The primary amine can be transformed into amides, sulfonamides, or subjected to reductive amination to append other molecular fragments. Furthermore, the N-benzyl group can be removed via hydrogenolysis, allowing for further functionalization at the N4 position of the morpholine ring. This multi-point reactivity allows for the incorporation of the this compound scaffold into diverse and complex molecular targets. nih.govnih.gov

This compound as a Ligand in Asymmetric Catalysis

The ability to coordinate with metal centers makes chiral amines and their derivatives excellent candidates for ligands in asymmetric catalysis. The nitrogen atoms in this compound can act as Lewis basic sites to bind to a transition metal, creating a chiral catalytic complex that can mediate enantioselective reactions.

This compound is a versatile scaffold for the synthesis of bidentate and multidentate chiral ligands. A common strategy involves the derivatization of the primary amine. For instance, condensation with a salicylaldehyde (B1680747) derivative would produce a chiral Schiff base, which can serve as a bidentate N,O-ligand. rsc.org Alternatively, reaction with 2-(diphenylphosphino)benzoic acid would yield a P,N-ligand after an amide coupling reaction.

The synthesis of these ligands is often straightforward, leveraging standard organic transformations. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties by modifying the groups appended to the primary amine, which in turn can optimize the selectivity of the resulting metal catalyst. nih.gov

Table 2: Examples of Ligand Types Synthesized from Chiral Primary Amines

Precursor AmineReactantLigand TypePotential Metal Coordination
Chiral Primary AmineSalicylaldehydeSchiff Base (N,O)Ru, Cu, Ti
Chiral Primary Amine2-(Diphenylphosphino)benzoic acidPhosphine-Amide (P,N)Rh, Ir, Pd
Chiral Primary AminePyridine-2-carboxaldehydeIminopyridine (N,N)Fe, Co, Ni

Once a chiral ligand is synthesized from this compound and complexed with a suitable metal precursor (e.g., salts of rhodium, ruthenium, palladium, or copper), the resulting chiral catalyst can be used to mediate a wide range of enantioselective reactions. rsc.org These reactions include asymmetric hydrogenation, hydrosilylation, C-C bond-forming cross-coupling reactions, and cyclopropanation.

In such a reaction, the substrate coordinates to the chiral metal complex, and the subsequent transformation occurs within a chiral environment. The ligand's stereochemistry dictates the facial selectivity of the reaction, leading to a high enantiomeric excess (ee) in the product. For example, ruthenium complexes of chiral N,N,O-ligands have been shown to be effective in the enantioselective N-H insertion reactions of carbenoids, demonstrating how a multifunctional ligand can create a highly organized transition state to achieve excellent stereocontrol. rsc.org The specific steric and electronic profile of a ligand derived from this compound would determine its efficacy in any given catalytic transformation.

Development of Novel Methodologies Utilizing this compound

Extensive research into the applications of this compound has yet to yield specific, publicly available methodologies where this compound is a key component in the development of novel organic synthesis techniques. While the morpholine moiety is a significant structural feature in many chiral auxiliaries, ligands, and organocatalysts, detailed research findings and data specifically centered on the utility of this compound in creating new synthetic methods are not prominently documented in peer-reviewed literature.

The development of novel chiral catalysts is a significant area of research in organic chemistry, with a continuous search for new molecular frameworks that can induce high levels of stereoselectivity in chemical reactions. Chiral morpholine derivatives, due to their conformational rigidity and the presence of heteroatoms, are often explored for these purposes. However, specific studies detailing the successful application of this compound in this context are not readily found.

Further investigation is required to ascertain the potential of this compound in asymmetric catalysis and other areas of organic synthesis. Without concrete research data, a detailed discussion of its role in the development of novel methodologies remains speculative.

Medicinal Chemistry and Drug Discovery Perspectives on 2r 4 Benzylmorpholin 2 Yl Methanamine

Structural Scaffolds Derived from [(2R)-4-benzylmorpholin-2-yl]methanamine in Drug Design

The molecular framework of this compound, featuring a chiral center at the 2-position, a benzyl (B1604629) group on the nitrogen, and a primary amine, presents an attractive scaffold for generating diverse compound libraries for biological screening. This core structure is a foundational element in the development of new therapeutic molecules.

The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry, a designation stemming from its frequent appearance in a wide array of biologically active compounds. nih.gov This heterocycle is a component of numerous drugs, where it can be an integral part of the pharmacophore for certain enzyme inhibitors or bestow selective affinity for a range of receptors. nih.govnih.gov The versatility of the morpholine scaffold allows it to be appropriately substituted to exhibit a wide spectrum of biological activities. nih.govresearchgate.net

The inclusion of a morpholine moiety in a drug candidate can enhance potency and contribute to desirable drug-like properties, including improved pharmacokinetic profiles. nih.gov In compounds active in the central nervous system (CNS), the morpholine ring is utilized to enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.gov Its unique pKa value and flexible conformation allow it to engage in various lipophilic-hydrophilic interactions, which can improve aqueous solubility and permeability across the blood-brain barrier. nih.gov

Below is a table showcasing examples of marketed drugs that contain the morpholine scaffold, illustrating its broad therapeutic applicability.

Drug NameTherapeutic ClassRole of Morpholine Moiety
Linezolid AntibioticPart of the core structure, essential for antibacterial activity. researchgate.net
Aprepitant AntiemeticA key component of the pharmacophore for NK1 receptor antagonism. researchgate.net
Reboxetine AntidepressantThe morpholine ring is central to its activity as a norepinephrine (B1679862) reuptake inhibitor.
Gefitinib AnticancerThe morpholine group improves solubility and pharmacokinetic properties.
Canertinib AnticancerThe morpholine moiety contributes to the overall structure and activity. researchgate.net

This table provides examples of the diverse applications of the morpholine scaffold in approved therapeutics.

The biological activity of chiral molecules is often confined to a single stereoisomer. The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and selectivity for biological targets like receptors and enzymes. nih.gov Therefore, the specific stereochemistry of a compound, such as the (2R)-configuration in this compound, is critical.

The synthesis of enantiomerically pure building blocks is a primary focus in drug discovery to develop drugs with improved efficacy and selectivity. Asymmetric synthesis methods are employed to produce specific enantiomers, avoiding the need for chiral resolution of a racemic mixture. The development of techniques like asymmetric hydrogenation allows for the creation of 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govsemanticscholar.orgrsc.org These enantiomerically pure products can then be transformed into key intermediates for bioactive compounds. nih.govsemanticscholar.orgrsc.org

The importance of stereospecificity is paramount, as the inactive enantiomer in a racemic mixture could potentially contribute to undesirable side effects or drug interactions. nih.gov By using a single, defined enantiomer like this compound, medicinal chemists can design molecules that interact with their biological targets in a more precise and predictable manner, potentially leading to simpler pharmacological profiles and improved therapeutic indices. nih.gov

Synthetic Modification of this compound for Pharmacophore Development

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.comresearchgate.net this compound is a versatile starting material for pharmacophore development due to its multiple sites for chemical modification. Synthetic alterations to this scaffold allow for the systematic exploration of chemical space to optimize interactions with a biological target.

The primary amine group is a key site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can alter the compound's hydrogen bonding capacity, basicity, and steric bulk, all of which are critical for target binding.

The benzyl group attached to the morpholine nitrogen also offers a site for modification. The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties and lipophilicity. Alternatively, the entire benzyl group can be replaced with other aryl or alkyl substituents to explore different binding pocket interactions.

The general process of using this scaffold for pharmacophore development is outlined below:

Scaffold Selection : this compound is chosen for its chiral core and multiple points for diversification.

Library Synthesis : A library of analogs is created by systematically modifying the primary amine and the N-benzyl group.

Biological Screening : The synthesized compounds are tested for activity against a specific biological target.

Model Generation : The structures of active compounds are superimposed to identify common chemical features, leading to the generation of a pharmacophore model. dovepress.com This model can then be used for virtual screening to identify new potential ligands. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For analogs of this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their activity to determine which modifications lead to increased potency, selectivity, or improved pharmacokinetic properties. nih.gov

A systematic SAR study on this scaffold would explore modifications at several key positions:

Modification of the Aminomethyl Group (R¹) : The primary amine can be converted to secondary or tertiary amines, amides, or other functional groups. The nature of the substituent introduced can significantly impact binding affinity.

Substitution on the N-Benzyl Ring (R²) : Placing different substituents (e.g., electron-withdrawing or electron-donating groups) at the ortho, meta, or para positions of the benzyl ring can influence the molecule's electronic distribution and steric profile.

Replacement of the N-Benzyl Group : The entire benzyl group could be replaced with other aromatic, heteroaromatic, or aliphatic moieties to probe the requirements of the target's binding pocket.

The following table illustrates a hypothetical SAR for a series of analogs, based on general principles observed in morpholine-containing bioactive compounds.

CompoundR¹ (on Aminomethyl)R² (on Benzyl Ring)Hypothetical ActivityRationale
1 -H-HBaselineThe parent scaffold for comparison.
2 -CH₃-HIncreasedSmall alkyl groups may enhance hydrophobic interactions without causing steric hindrance.
3 -COCH₃-HDecreasedConversion to an amide may reduce the basicity required for a key ionic interaction.
4 -H4-ClIncreasedAn electron-withdrawing group in the para position can alter electronic properties favorably for some targets.
5 -H2-ClDecreasedSteric hindrance from an ortho substituent might disrupt the optimal binding conformation.
6 -CH₃4-OCH₃VariableAn electron-donating group could either increase or decrease activity depending on the electronic requirements of the binding site.

This table is for illustrative purposes to demonstrate SAR principles. Actual activities would be determined by experimental testing.

Through such systematic studies, medicinal chemists can build a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective drug candidates based on the this compound scaffold. nih.gov

Advanced Spectroscopic and Computational Analysis of 2r 4 Benzylmorpholin 2 Yl Methanamine

Spectroscopic Characterization Techniques for Stereochemical Elucidation of [(2R)-4-benzylmorpholin-2-yl]methanamine

The unambiguous determination of the stereochemistry and constitution of this compound relies on a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not extensively published, the expected spectroscopic characteristics can be inferred from the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure. The proton NMR spectrum would exhibit characteristic signals for the benzyl (B1604629) group protons, the morpholine (B109124) ring protons, and the aminomethyl group. The diastereotopic protons of the morpholine and benzyl methylene (B1212753) groups would likely appear as complex multiplets due to their distinct chemical environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these proton and carbon signals definitively. Nuclear Overhauser Effect (NOE) experiments would provide crucial information about through-space proximities of protons, helping to establish the relative stereochemistry of the substituents on the morpholine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for both aliphatic and aromatic moieties, C-N stretching, and the characteristic C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular weight is 206.28 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₈N₂O. The predicted protonated molecular ion peak [M+H]⁺ is expected at an m/z of 207.14918. uni.lu

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data/Key Features
¹H NMR Aromatic protons (benzyl), benzyl methylene protons, morpholine ring protons, aminomethyl protons. Diastereotopic protons expected.
¹³C NMR Signals for aromatic carbons, benzyl methylene carbon, morpholine ring carbons, and aminomethyl carbon.
IR (cm⁻¹) N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching (ether).
HRMS (m/z) Predicted [M+H]⁺: 207.14918 for C₁₂H₁₉N₂O⁺.

This table presents predicted data based on the chemical structure and general spectroscopic principles, as specific experimental data is not widely available.

Computational Chemistry for Conformational Analysis and Reactivity Prediction of this compound

Computational chemistry provides powerful tools to investigate the conformational landscape, electronic properties, and reactivity of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to:

Determine Stable Conformations: The morpholine ring can exist in different conformations (e.g., chair, boat). DFT can be used to calculate the relative energies of these conformers and identify the most stable geometry. The orientation of the benzyl and aminomethyl groups relative to the morpholine ring can also be optimized.

Predict Spectroscopic Properties: DFT calculations can predict NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to aid in the structural elucidation.

Analyze Electronic Properties: DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule.

Table 2: Typical Parameters for a DFT Study on this compound

ParameterExample Selection
Functional B3LYP, M06-2X
Basis Set 6-31G(d,p), 6-311++G(d,p)
Solvation Model PCM, SMD (to simulate solvent effects)
Properties Calculated Optimized geometry, vibrational frequencies, NMR chemical shifts, HOMO/LUMO energies, electrostatic potential map.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a detailed understanding of the dynamic behavior of this compound and its interactions with other molecules, such as biological targets or solvent molecules.

Key applications of MD simulations for this compound include:

Conformational Sampling: MD simulations can explore the conformational space of the molecule, revealing the flexibility of the morpholine ring and the rotational freedom of the benzyl and aminomethyl groups. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor.

Solvation Effects: By including explicit solvent molecules in the simulation, MD can provide insights into how the solvent influences the conformation and dynamics of the molecule.

Binding to Biological Targets: If the biological target of a drug derived from this compound is known, MD simulations can be used to study the binding process in detail, including the key interactions that stabilize the complex and the dynamics of the bound state.

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterExample Selection
Force Field AMBER, CHARMM, GROMOS
Water Model TIP3P, SPC/E
Ensemble NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature)
Simulation Time Nanoseconds to microseconds
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, conformational analysis.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies, often employing DFT, can be used to elucidate the mechanisms of reactions in which this compound participates. As a chiral amine, this compound can act as a nucleophile, a base, or a building block in various synthetic transformations.

For a given reaction, computational studies can:

Map the Reaction Pathway: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed.

Identify the Transition State: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can locate and characterize the geometry and energy of the transition state.

Explain Stereoselectivity: In reactions involving chiral molecules, it is often important to understand the origin of stereoselectivity. Theoretical calculations can be used to compare the energies of the transition states leading to different stereoisomeric products, thereby explaining why one product is formed preferentially. For instance, in a reaction where the primary amine of this compound acts as a nucleophile, DFT could model the approach to an electrophile and determine the most favorable pathway leading to a specific stereochemical outcome.

By providing a detailed, atomistic view of chemical processes, these theoretical studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Future Directions and Emerging Research Avenues for 2r 4 Benzylmorpholin 2 Yl Methanamine

Expanding the Synthetic Utility of [(2R)-4-benzylmorpholin-2-yl]methanamine

The inherent chirality and functional group arrangement of this compound make it an attractive building block for asymmetric synthesis. Future research is focused on leveraging its structural features to create a wider range of complex and stereochemically defined molecules.

One promising area is its use as a chiral ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms within the morpholine (B109124) ring, along with the primary amine, can act as coordination sites for metal centers. This could enable the development of novel catalysts for asymmetric transformations such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. researchgate.net The fixed stereochemistry of the scaffold could induce high levels of enantioselectivity in these reactions.

Furthermore, the primary amine group serves as a versatile handle for derivatization. It can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, or used in reductive amination protocols to introduce diverse substituents. nih.gov This allows for the construction of extensive compound libraries built upon the chiral morpholine core. Researchers are exploring the use of this scaffold to synthesize novel classes of compounds with potential applications beyond NK-1 receptor antagonism. nih.gov

Potential Synthetic Application Description Key Advantages of the Scaffold
Chiral Ligands for Asymmetric CatalysisThe compound can be modified to act as a ligand for transition metals, directing the stereochemical outcome of reactions.Pre-defined stereocenter, potential for multi-dentate coordination.
Chiral AuxiliariesThe scaffold can be temporarily attached to a prochiral molecule to guide a stereoselective transformation, after which it is cleaved.Robust ring system, predictable facial bias.
Scaffold for Combinatorial ChemistryThe primary amine allows for the facile attachment of diverse building blocks to create large libraries of new molecules for screening.Versatile chemical handle, stereochemical complexity.
Synthesis of Novel Heterocyclic SystemsThe existing ring can be used as a starting point for more complex, fused, or spirocyclic heterocyclic structures.In-built stereochemistry, reactive functional groups for annulation.

Novel Medicinal Applications and Target Identification for Derivatives of this compound

While derivatives of this compound are known antagonists of the NK-1 receptor, there is a growing interest in exploring their activity at other biological targets and for new therapeutic indications. The morpholine moiety is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties, which can enhance solubility, metabolic stability, and bioavailability. nih.govnih.govsci-hub.se

The primary focus for expanding medicinal applications lies in oncology. The substance P/NK-1 receptor system has been implicated in tumor cell proliferation, angiogenesis, and metastasis. mdpi.commdpi.com This has led to investigations into repurposing NK-1 receptor antagonists, and by extension, novel derivatives of this compound, as anticancer agents. mdpi.comnih.gov Preclinical studies suggest potential utility in various cancers, including glioma, melanoma, and osteosarcoma. mdpi.comnih.gov

Beyond cancer, the role of the NK-1 receptor in inflammation and pain suggests that new derivatives could be developed for chronic inflammatory diseases and neuropathic pain. capes.gov.brtandfonline.com Furthermore, given the prevalence of the morpholine scaffold in a wide range of CNS-active drugs, there is potential for identifying novel targets for derivatives of this compound in the central nervous system, including for anxiety and depression. nih.govcapes.gov.brtandfonline.com Target identification studies, including proteomic and transcriptomic approaches, will be crucial in uncovering these new mechanisms of action.

Potential Therapeutic Area Biological Target(s) Rationale
OncologyNK-1 Receptor, Tyrosine KinasesThe SP/NK-1R axis is involved in tumor progression; the morpholine scaffold is present in known kinase inhibitors. mdpi.commdpi.com
Inflammatory DisordersNK-1 Receptor, other inflammatory mediatorsNK-1R antagonists have shown anti-inflammatory effects in preclinical models of conditions like asthma and irritable bowel syndrome. tandfonline.com
Central Nervous System DisordersNK-1 Receptor, other GPCRs, Ion ChannelsThe morpholine ring is a common feature in CNS drugs and can improve blood-brain barrier penetration. nih.gov
Pain ManagementNK-1 Receptor, Opioid ReceptorsThe NK-1 receptor is involved in pain signaling pathways. tandfonline.com

Green Chemistry Approaches to the Synthesis and Application of this compound

Future research is increasingly focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising avenue is the use of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and the ability to perform reactions at elevated temperatures and pressures with greater control. rsc.orgscilit.com The N-alkylation of amines, a key step in the synthesis of the parent compound, has been successfully demonstrated in flow systems, often with reduced reaction times and improved yields. akjournals.comvapourtec.comresearchgate.net

Biocatalysis represents another key green chemistry approach. The use of enzymes to perform specific chemical transformations can lead to high levels of stereoselectivity under mild reaction conditions, often in aqueous media. nih.gov Engineered enzymes, such as transaminases or reductases, could be employed for the asymmetric synthesis of the chiral morpholine core, potentially reducing the need for chiral auxiliaries or resolution steps. nih.gov Additionally, research into redox-neutral protocols using reagents like ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines from 1,2-amino alcohols presents a more atom-economical and environmentally benign alternative to traditional methods. nih.govacs.org

Green Chemistry Approach Description Potential Benefits
Flow ChemistrySynthesis is performed in a continuous stream rather than a single vessel.Improved safety, better process control, easier scale-up, reduced waste. rsc.orgscilit.com
BiocatalysisUse of enzymes to catalyze key synthetic steps.High stereoselectivity, mild reaction conditions, reduced use of toxic reagents. nih.gov
Catalytic HydrogenationReplacing stoichiometric reducing agents with catalytic methods for steps like reductive amination.High atom economy, generation of water as the only byproduct. nih.gov
Use of Greener SolventsReplacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂.Reduced environmental impact and improved worker safety.
Atom-Economical ReactionsDesigning synthetic routes that maximize the incorporation of all starting material atoms into the final product.Reduced waste generation, increased efficiency.

Development of High-Throughput Screening Methodologies for this compound-Derived Compounds

To efficiently explore the therapeutic potential of new compounds derived from this compound, the development and application of high-throughput screening (HTS) methodologies are essential. These technologies allow for the rapid testing of large libraries of compounds to identify those with desired biological activity. nih.goveurekaselect.comnih.gov

Given that the known targets of this compound class, such as the NK-1 receptor, are G-protein coupled receptors (GPCRs), cell-based HTS assays are particularly relevant. nih.govceltarys.com These assays can measure changes in intracellular signaling molecules, such as calcium or cAMP, upon receptor activation or inhibition. nih.govceltarys.com Advances in fluorescent and luminescent reporter systems have made these assays highly sensitive and amenable to automation. celtarys.com

In addition to traditional HTS, newer technologies like DNA-encoded library (DEL) screening are emerging as powerful tools. nih.govfigshare.comresearchgate.net In DEL technology, each compound in a vast library is attached to a unique DNA barcode. This allows for the screening of billions of compounds simultaneously against a protein target. nih.gov This approach has been successfully applied to identify ligands for membrane-bound targets like GPCRs and could be used to discover novel binders for both the NK-1 receptor and other potential targets from libraries based on the this compound scaffold. nih.govnih.gov Affinity mass spectrometry is another label-free HTS approach that can identify both orthosteric and allosteric ligands for GPCRs. rsc.org

Screening Methodology Principle Application for Morpholine Derivatives
Cell-Based Functional AssaysMeasures the cellular response to a compound (e.g., changes in second messengers like Ca²⁺ or cAMP). nih.govceltarys.comIdentifying functional antagonists or agonists at the NK-1 receptor and other GPCRs.
Radioligand Binding AssaysMeasures the ability of a test compound to displace a radiolabeled ligand from its receptor.Determining the binding affinity of new derivatives for their target receptors.
Affinity Mass Spectrometry ScreeningUses mass spectrometry to detect the binding of small molecules to a target protein from a complex mixture. rsc.orgRapidly identifying binders, including allosteric modulators, from a compound library.
DNA-Encoded Library (DEL) TechnologyScreens vast libraries where each compound is tagged with a unique DNA barcode for identification. nih.govfigshare.comnih.govExploring a massive chemical space to find novel ligands for known and orphan receptors.
In Silico / Computational ScreeningUses computer models of the target protein to predict which molecules are likely to bind. nih.govPrioritizing compounds for synthesis and biological testing, reducing costs and time.

Conclusion

Summary of Key Findings on [(2R)-4-benzylmorpholin-2-yl]methanamine Research

Research into this compound has underscored its importance as a chiral scaffold, primarily in the development of novel therapeutic agents. The inherent chirality of the molecule, with the (R) configuration at the 2-position of the morpholine (B109124) ring, is a critical feature that influences its application in asymmetric synthesis.

Key findings from various studies highlight its role as a crucial intermediate in the synthesis of a range of biologically active compounds. The morpholine ring system is a recognized pharmacophore, and its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govnih.gov The presence of the benzyl (B1604629) group on the nitrogen atom and the primary amine functionality on the methyl group at the 2-position provide two distinct points for further chemical modification, allowing for the generation of diverse molecular architectures.

The synthesis of this compound itself presents a notable area of research. The construction of the chiral 2-substituted morpholine ring is a recognized challenge in organic synthesis. nih.govresearchgate.net Methodologies such as asymmetric hydrogenation of dehydromorpholine precursors have been explored to achieve high enantioselectivity, a critical factor for the synthesis of single-enantiomer drugs. nih.govrsc.orgsemanticscholar.org The development of efficient and stereoselective synthetic routes to access this and related chiral morpholines is an ongoing area of investigation.

In medicinal chemistry, the this compound scaffold has been incorporated into molecules targeting the central nervous system (CNS). researchgate.net The morpholine moiety is known to often confer favorable pharmacokinetic properties to drug candidates. Furthermore, derivatives of this compound have been investigated as potential kinase inhibitors, a significant class of therapeutic agents in oncology and other diseases.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name [(2R)-4-benzyl-1,4-oxazinan-2-yl]methanamine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Chirality (R)-configuration at C2
Key Functional Groups Morpholine, Benzyl, Primary Amine
Primary Application Chiral building block in organic synthesis
Field of Interest Medicinal Chemistry, Asymmetric Synthesis

Outstanding Challenges and Opportunities in the Field of this compound Chemistry

Despite the progress made, several challenges and corresponding opportunities remain in the chemistry of this compound and its derivatives.

Challenges:

Scalable Enantioselective Synthesis: A primary challenge lies in the development of highly efficient and scalable enantioselective synthetic routes. nih.govresearchgate.net While methods like asymmetric hydrogenation have shown promise, achieving high yields and enantiomeric excess on an industrial scale can be difficult and costly. nih.gov The development of novel catalytic systems that are both highly selective and robust is a significant hurdle.

Limited Structural Diversity in Libraries: While the scaffold allows for diversification, the exploration of a wide range of substituents on both the benzyl and aminomethyl groups has been somewhat limited in reported studies. Expanding the chemical space around this core structure is necessary to fully explore its potential in drug discovery.

In-depth Biological Profiling: For many of the synthesized derivatives of this compound, comprehensive biological data is not extensively published in the public domain. A more thorough understanding of the structure-activity relationships (SAR) is needed to guide future drug design efforts.

Opportunities:

Development of Novel Catalytic Methods: The challenges in synthesis present a clear opportunity for the discovery and application of new catalytic methodologies. This includes the exploration of biocatalysis, organocatalysis, and new transition-metal-catalyzed reactions to achieve the desired stereochemistry with greater efficiency and sustainability.

Application in New Therapeutic Areas: While its use in CNS-related research is noted, the versatile nature of the this compound scaffold suggests its potential applicability in other therapeutic areas. Exploring its use in the development of antivirals, antibacterials, and agents for metabolic diseases could be a fruitful avenue of research.

Materials Science Applications: The inherent structural features of this compound, including its ability to coordinate with metals and participate in hydrogen bonding, suggest potential applications beyond medicinal chemistry. Its use as a chiral ligand in asymmetric catalysis or as a monomer in the synthesis of novel polymers are underexplored opportunities.

Computational and High-Throughput Screening: The use of computational modeling and high-throughput screening techniques can accelerate the discovery of new derivatives with desired biological activities. Virtual screening of libraries based on the this compound scaffold could identify promising candidates for synthesis and further testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2R)-4-benzylmorpholin-2-yl]methanamine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Synthesis Pathways : The compound is synthesized via alkylation of 4-benzylmorpholine with ethylamine under controlled conditions. Key steps include:

  • Step 1 : Formation of 4-benzylmorpholine by reacting morpholine with benzyl chloride in the presence of NaOH .
  • Step 2 : Alkylation with ethylamine using catalysts (e.g., Pd/C) under inert atmospheres to minimize racemization .
    • Optimization : Enantiomeric purity can be enhanced via chiral chromatography or asymmetric catalysis. Reaction parameters (temperature: 50–70°C; solvent: THF/MeOH mixtures) and stoichiometric ratios (1:1.2 morpholine:benzyl chloride) improve yields (~60–75%) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • NMR : 1^1H NMR (CDCl3_3): δ 7.3 (m, 5H, benzyl), 3.7 (m, morpholine-OCH2_2), 2.8 (m, N-CH2_2) .
  • IR : Peaks at 3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy in R-factor (<0.05) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different receptor binding assays?

  • Assay Variability : Discrepancies in 5-HT2C_{2C} receptor binding (e.g., Ki values ranging from 23 nM to >100 nM) may arise from:

  • Receptor Preparation : Differences in membrane protein isolation methods (e.g., detergent use) .
  • Enantiomeric Impurities : Trace R-enantiomers in racemic mixtures can skew results. Use chiral HPLC to verify purity (>99% ee) .
    • Validation : Cross-validate using orthogonal assays (e.g., functional cAMP vs. radioligand binding) .

Q. How does the stereochemistry of this compound influence its pharmacological profile and receptor selectivity?

  • Stereochemical Impact : The (2R)-configuration enhances 5-HT2C_{2C} selectivity over 5-HT2A_{2A} (10-fold higher affinity) due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Comparative Studies : The (2S)-enantiomer shows reduced activity (IC50_{50} = 450 nM vs. 85 nM for 2R), highlighting the role of chirality in target engagement .

Q. What computational methods are recommended for predicting interactions with novel biological targets?

  • Docking Studies : Use AutoDock Vina with 5-HT2C_{2C} crystal structures (PDB: 6BQG). Key interactions include:

  • Hydrogen bonding between the morpholine oxygen and Ser134.
  • π-π stacking of the benzyl group with Phe327 .
    • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in GROMACS to assess conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.